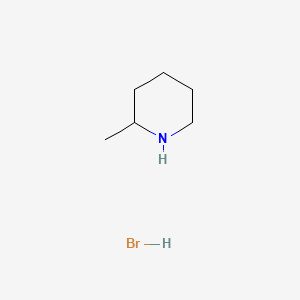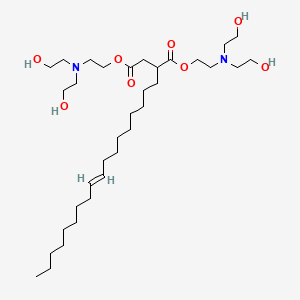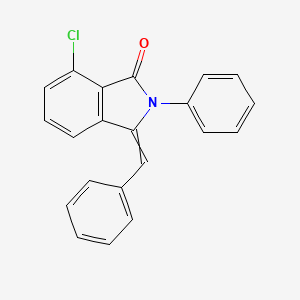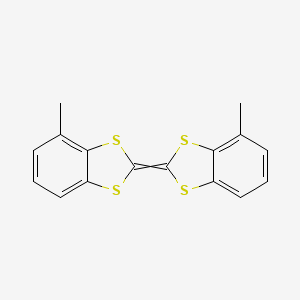
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinanone ring with three hydroxyl groups and a phenyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one typically involves the reaction of phenylphosphonic dichloride with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the phosphinanone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phosphinanone ring can be reduced to form phosphinanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylphosphonic acid derivatives.
Reduction: Formation of phosphinane derivatives.
Substitution: Formation of substituted phenylphosphinanone derivatives.
Aplicaciones Científicas De Investigación
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the phosphinanone ring.
Phosphinanes: Similar in structure but lack the hydroxyl groups.
Phosphonic acids: Similar in structure but lack the phenyl group.
Uniqueness
1,2,6-Trihydroxy-2-phenyl-1lambda~5~-phosphinan-1-one is unique due to the presence of both the phosphinanone ring and the phenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64549-13-9 |
|---|---|
Fórmula molecular |
C11H15O4P |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
1-hydroxy-1-oxo-2-phenyl-1λ5-phosphinane-2,6-diol |
InChI |
InChI=1S/C11H15O4P/c12-10-7-4-8-11(13,16(10,14)15)9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2,(H,14,15) |
Clave InChI |
BZXNRFCBHUZSFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(P(=O)(C(C1)(C2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)





![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
